molecular formula C17H15N3O2 B5733761 ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate

ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate

Cat. No. B5733761
M. Wt: 293.32 g/mol
InChI Key: IDNSKXPYNQBCAP-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate, also known as EPPC, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrazole derivatives, which are known for their diverse range of biological activities. In

Mechanism of Action

The mechanism of action of ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of phosphodiesterase-4 (PDE-4), an enzyme involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, this compound has been shown to exhibit anti-tumor properties, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate is its diverse range of biological activities, making it a promising candidate for the development of new therapeutics. It is also relatively easy to synthesize in large quantities, making it suitable for large-scale production. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. This compound has been shown to exhibit neuroprotective properties, protecting neurons from damage and degeneration. Another area of interest is its potential as an anti-cancer agent. This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, making it a promising candidate for further investigation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects, in order to optimize its therapeutic potential.

Synthesis Methods

The synthesis of ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate involves the reaction of 3-acetylpyridine with phenylhydrazine to form 3-phenylpyrazole. The resulting compound is then reacted with ethyl chloroformate in the presence of a base to yield this compound. This method has been optimized for high yield and purity, making it suitable for large-scale production.

Scientific Research Applications

Ethyl 1-phenyl-3-(3-pyridinyl)-1H-pyrazole-4-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

ethyl 1-phenyl-3-pyridin-3-ylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-22-17(21)15-12-20(14-8-4-3-5-9-14)19-16(15)13-7-6-10-18-11-13/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNSKXPYNQBCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1C2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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